molecular formula C6H9ClIN3 B3252071 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2137851-37-5

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Cat. No.: B3252071
CAS No.: 2137851-37-5
M. Wt: 285.51
InChI Key: LHDJNHCLSGXNFM-UHFFFAOYSA-N
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Description

3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a halogenated bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core substituted with iodine at position 3 and a hydrochloride counterion. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3.ClH/c7-5-3-9-10-2-1-8-4-6(5)10;/h3,8H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDJNHCLSGXNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)I)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves the iodination of a pyrazolo[1,5-a]pyrazine precursor. One common method includes the reaction of pyrazolo[1,5-a]pyrazine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated or partially reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thiocyano, or amino derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of deiodinated or partially reduced pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that certain pyrazolo derivatives could inhibit the growth of cancer cell lines such as HeLa and L929 due to their ability to induce apoptosis and disrupt cell cycle progression .

Fluorescent Probes

The compound has been investigated for its potential as a fluorescent probe in biological imaging:

  • Research highlighted the synthesis of pyrazolo-based fluorophores which showed promising results as lipid droplet biomarkers in cancer cells . These fluorophores displayed excellent photophysical properties suitable for cellular imaging.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development:

  • Patents have been filed for the use of pyrazolo derivatives in treating infectious diseases due to their ability to interact with biological targets effectively .

Case Studies

Study Application Findings
Tigreros et al. (2020)Fluorescent ProbesDeveloped pyrazolo-based fluorophores that effectively labeled lipid droplets in cancer cells with high specificity and low toxicity .
Patent WO2018011163A1Antimicrobial AgentsIdentified compounds with significant activity against various pathogens, suggesting potential therapeutic uses in infectious diseases .

Mechanism of Action

The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The iodine substituent distinguishes this compound from analogs with smaller halogens (Cl, Br) or functional groups (e.g., trifluoromethyl, carboxylate esters). Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine HCl Iodo C₆H₉ClIN₃ ~284.52* Potential kinase/PDE10 modulation
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine HCl Bromo C₆H₉BrClN₃ 238.51 Intermediate in PDE10 inhibitor synthesis
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Chloro C₆H₈ClN₃ 157.60 mGluR2 negative allosteric modulator
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[...] Trifluoromethyl C₇H₉ClF₃N₃ 227.62 Enhanced lipophilicity for CNS targets
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[...] HCl Ethyl carboxylate C₁₀H₁₆ClN₃O₂ 245.71 Prodrug potential; improved solubility

*Estimated based on analog data.

Key Observations :

  • Size and Reactivity: The iodine atom’s larger atomic radius (1.98 Å vs.
  • Solubility : Hydrochloride salts universally improve aqueous solubility compared to free bases. The iodo derivative’s solubility is likely lower than the chloro analog due to iodine’s hydrophobicity.
  • Stability : Iodo compounds may exhibit reduced thermal stability compared to chloro/bromo analogs due to weaker C–I bonds, though the hydrochloride salt mitigates this .

Stability and Reactivity Trends

  • Dehalogenation Risk : Iodo compounds are more prone to dehalogenation under reducing conditions compared to chloro/bromo analogs. Stabilization via hydrochloride salt formation is critical .
  • Electrophilic Reactivity : The C–I bond’s lower bond dissociation energy (~240 kJ/mol vs. C–Br: ~285 kJ/mol) makes iodo derivatives more reactive in cross-coupling reactions, enabling diverse functionalization .

Biological Activity

3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS: 2137851-37-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H9ClIN3
  • Molecular Weight : 288.00 g/mol
  • CAS Number : 2137851-37-5

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase .
  • Anticancer Activity : The pyrazolo[1,5-a]pyrazine scaffold has been linked to anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cell lines through various pathways .
  • Neuroprotective Effects : Some studies suggest that pyrazolo derivatives may have neuroprotective properties by inhibiting cholinesterases associated with Alzheimer's disease .

Antiviral Activity

A study focusing on the synthesis and evaluation of pyrazolo derivatives indicated that certain compounds showed potent antiviral activity against HCV. The structure-activity relationship (SAR) revealed that modifications at specific positions enhanced their inhibitory efficacy against the viral polymerase .

Anticancer Studies

Several case studies have demonstrated the efficacy of pyrazolo derivatives in inhibiting cancer cell proliferation:

  • In Vitro Studies : Compounds derived from the pyrazolo scaffold were tested against various cancer cell lines (e.g., HeLa and L929 cells). Results showed significant cytotoxicity and induction of apoptosis .
  • Mechanistic Insights : The anticancer effects were linked to the activation of caspase pathways and modulation of cell cycle regulators .

Cholinesterase Inhibition

Research into cholinesterase inhibitors has highlighted the potential of this compound as a dual inhibitor. Compounds in this category demonstrated IC50 values indicative of effective inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Data Table: Biological Activities of this compound

Biological ActivityTarget/MechanismReference
AntiviralInhibition of HCV NS5B
AnticancerInduction of apoptosis in cancer cells
Cholinesterase inhibitionAChE and BChE inhibition

Q & A

Q. How can functionalization at position 7 enable diverse applications?

  • Methodology : Introduce substituents (e.g., alkynes, amines) via Sonogashira or Buchwald-Hartwig couplings. For instance, 7-methoxy derivatives were synthesized using NaOMe in methanol under reflux, enabling further derivatization for catalysis or material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

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